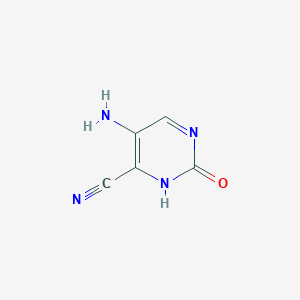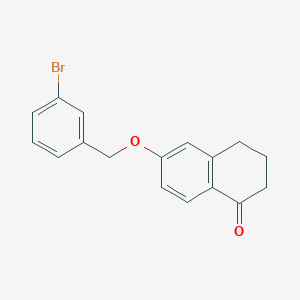
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a bromobenzyl group attached to a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-bromobenzyl bromide with a suitable naphthalenone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
化学反応の分析
Types of Reactions
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The dihydronaphthalenone core can be oxidized to form more complex structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the dihydronaphthalenone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Bromobenzyl bromide: A precursor in the synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one.
3-Bromophenol: Another brominated compound with different reactivity and applications.
4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a bromobenzyl group and a dihydronaphthalenone core
特性
CAS番号 |
1306540-15-7 |
|---|---|
分子式 |
C17H15BrO2 |
分子量 |
331.2 g/mol |
IUPAC名 |
6-[(3-bromophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15BrO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |
InChIキー |
XEWIJBLUIQWBRA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
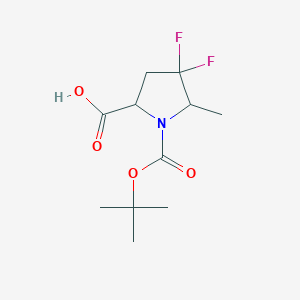
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
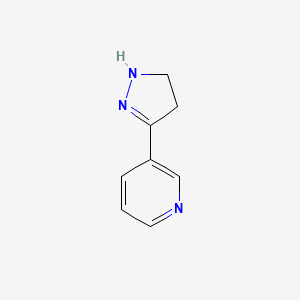
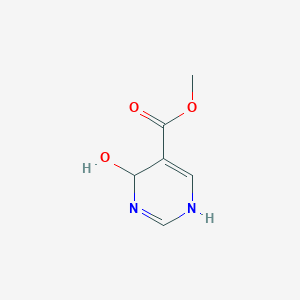

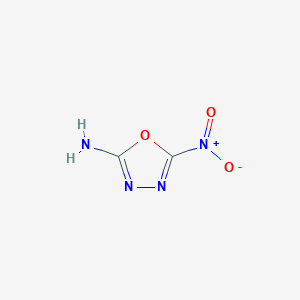
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
